Methyl pentacosanoate is a compound that has not been directly studied in the provided papers. However, the papers do discuss various methylated compounds and their biological activities, which can provide insights into the potential characteristics and applications of methyl pentacosanoate. For instance, the study of poly-N-methylated amyloid beta-peptide fragments has shown that increased methylation can lead to reduced toxicity and improved lifespan in a Drosophila model of Alzheimer's disease1. Similarly, methylgerambullin, a sulfur-containing amine, has demonstrated significant anti-cancer activity against hepatocellular carcinoma by activating stress signaling pathways and inhibiting proliferation pathways2. These findings suggest that methylated compounds can have profound effects on biological systems, which could be relevant to the understanding of methyl pentacosanoate.
The mechanism of action of methyl pentacosanoate can be inferred from the studies on related methylated compounds. For example, the penta-N-methylated peptide based on amyloid beta-peptide's C-terminal region was found to retard beta-sheet and fibril formation, which are key pathogenic features in Alzheimer's disease, and to reduce neurotoxicity1. In the context of cancer, methylgerambullin was shown to induce apoptosis in hepatocellular carcinoma cells through the activation of mitochondrial and endoplasmic reticulum stress signaling and the inhibition of the AKT and STAT3 pathways2. These mechanisms highlight the potential of methylated compounds to interact with biological pathways and alter disease progression.
Methyl pentacosanoate, like other long-chain fatty acid methyl esters, is expected to exist as a waxy solid or a high-boiling liquid at room temperature. [] Specific data on its physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the provided literature.
The applications of methylated compounds, as demonstrated by the studies, span across various fields such as neurodegenerative diseases and cancer treatment. The poly-N-methylated amyloid beta-peptide fragments have potential therapeutic applications in Alzheimer's disease by inhibiting the aggregation of toxic peptides1. Methylgerambullin has shown promise as an anti-cancer agent against hepatocellular carcinoma, with the ability to inhibit tumor growth in vivo without significant toxicity2. Additionally, the synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis suggests applications in the treatment of mycobacterial infections3. Methylphenidate, another methylated compound, has a wide range of clinical uses, including the treatment of attention-deficit/hyperactivity disorder, narcolepsy, and as an adjunctive agent in the treatment of depression and pain4. These studies collectively demonstrate the versatility of methylated compounds in medical applications, which could extend to methyl pentacosanoate.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6